4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

Catalog No.
S12906026
CAS No.
M.F
C19H13KN2O5S
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potass...

Product Name

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

IUPAC Name

potassium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate

Molecular Formula

C19H13KN2O5S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1

InChI Key

UZNIVFJOOQNHOE-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+]

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a derivative of 1,8-naphthalimide, characterized by the presence of a sulfonic acid group and an amino group attached to the naphthalimide structure. Its molecular formula is C19H13KN2O5SC_{19}H_{13}KN_{2}O_{5}S, with a molecular weight of approximately 420.48 g/mol . This compound is notable for its potential applications in various fields, including biological research and materials science.

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  • Conventional Organic Synthesis: Traditional methods involve multiple steps including the sulfonation of naphthalimide derivatives followed by amination processes.
  • Salt Formation: The potassium salt form can be obtained through neutralization of the free acid with potassium hydroxide or potassium carbonate.
  • These methods highlight the compound's accessibility for research and industrial applications.

    The applications of 4-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium include:

    • Fluorescent Probes: Due to its naphthalimide structure, it may be used as a fluorescent probe in biological imaging.
    • Chemical Sensors: The compound's ability to interact with various ions or molecules could make it suitable for sensor development.
    • Research Reagents: It can serve as a reagent in organic synthesis and biochemical assays.

    Several compounds share structural similarities with 4-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium. Here are some notable examples:

    Compound NameStructural FeaturesUnique Aspects
    4-Amino-1,8-naphthalimideContains an amino group but lacks sulfonic acidKnown for its fluorescent properties
    4-Sulfo-1,8-naphthalic anhydride potassiumContains a sulfonic acid group but different structureUsed in polymer chemistry
    4-Amino-3-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassiumSimilar structure but different position of sulfonic acidPotentially more active due to additional amino group

    The uniqueness of 4-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium lies in its specific combination of functional groups that may confer distinct properties compared to these similar compounds.

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    420.01822418 g/mol

    Monoisotopic Mass

    420.01822418 g/mol

    Heavy Atom Count

    28

    Dates

    Last modified: 08-10-2024

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